CAY10603
Overview
Description
CAY10603 is a potent and selective inhibitor of histone deacetylase 6 (HDAC6). Histone deacetylase 6 is an enzyme that deacetylates lysine residues on the N-terminal part of histones, which are proteins that help package DNA into chromatin. This compound has shown significant potential in various scientific research applications, particularly in the fields of cancer research and renal pharmacology .
Mechanism of Action
Target of Action
CAY10603, also known as BML-281 or HDAC6 Inhibitor, is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6) . HDAC6 is an enzyme that deacetylates lysine residues on the N-terminal part of histones . It also regulates heat shock protein 90 (hsp90) via hyperacetylation .
Mode of Action
This compound interacts with HDAC6, inhibiting its activity. This inhibition leads to an increase in the acetylation of histones, which can affect gene expression . The compound also affects the regulation of hsp90, a protein involved in protein folding and stability .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to regulate epithelial barrier dysfunction and reverse epithelial-mesenchymal transition (EMT) via the TGF-β1/Smad2/3 signaling pathway . In this pathway, this compound attenuates the release of TGF-β1 induced by cigarette smoke extract (CSE), increases E-cadherin levels, and concurrently attenuates α-SMA expression . This effect is achieved through the suppression of Smad2 and Smad3 phosphorylation .
Pharmacokinetics
It has been used in in vivo studies, suggesting it has suitable bioavailability for research purposes .
Result of Action
This compound has been shown to have significant effects at the molecular and cellular levels. In studies, it has been found to decrease the mean linear intercept (MLI) and increase the mean alveolar number (MAN) in a cigarette smoke-induced COPD mouse model . It also reduces collagen deposition and regulates the expression of α-SMA and E-cadherin . Furthermore, it affects the tight junction protein expression of ZO-1 and occludin .
Biochemical Analysis
Biochemical Properties
CAY10603 interacts with HDAC6, an enzyme that deacetylates lysine residues on the N-terminal part of histones . This interaction inhibits the activity of HDAC6, leading to an increase in the acetylation of histones . HDAC6 is also known to regulate heat shock protein 90 (hsp90) via hyperacetylation .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it inhibits the proliferation of Burkitt’s lymphoma cell lines and induces caspase-dependent apoptosis . It also impedes cell cycle progression by inhibiting the expression of cyclin-dependent kinases (CDKs) and cyclins . In the context of chronic obstructive pulmonary disease, this compound has been found to ameliorate small airway remodeling by regulating epithelial barrier dysfunction and reversing epithelial-mesenchymal transition .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to HDAC6, leading to the inhibition of this enzyme . This results in increased acetylation of histones, which can affect gene expression . Additionally, this compound has been shown to suppress the release of TGF-β1 induced by cigarette smoke extract, increase E-cadherin levels, and attenuate α-SMA expression through the suppression of Smad2 and Smad3 phosphorylation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have long-term effects on cellular function. For example, it has been shown to inhibit the growth of several pancreatic cancer cell lines over time
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in a study using a mouse model of chronic obstructive pulmonary disease, this compound at doses of 2.5 and 10 mg/kg was found to effectively alleviate renal dysfunction and reduce macrophage infiltration, tubular injury, and tubulointerstitial fibrosis .
Subcellular Localization
Since it targets HDAC6, which is known to be located in the cytoplasm and nucleus of cells , it is likely that this compound also localizes to these areas.
Preparation Methods
The synthesis of CAY10603 involves the nitrile oxide cycloaddition (NOC) reaction, which is a method used to generate molecular probes with high selectivity for specific enzymes. The compound is typically prepared by reacting tert-butyl N-[4-[3-[[7-(hydroxyamino)-7-oxoheptyl]carbamoyl]-1,2-oxazol-5-yl]phenyl]carbamate with appropriate reagents under controlled conditions .
Chemical Reactions Analysis
CAY10603 primarily undergoes reactions related to its function as a histone deacetylase 6 inhibitor. It interacts with lysine residues on histones, leading to the deacetylation of these residues. This interaction is crucial for its role in regulating gene expression and protein function. The compound does not typically undergo oxidation, reduction, or substitution reactions under normal conditions. The major products formed from its reactions are deacetylated histones and other proteins .
Scientific Research Applications
Comparison with Similar Compounds
CAY10603 is unique in its high selectivity and potency as a histone deacetylase 6 inhibitor. Similar compounds include:
Tubastatin A: Another selective histone deacetylase 6 inhibitor with similar applications in cancer and neurodegenerative disease research.
ACY-1215 (Ricolinostat): A selective histone deacetylase 6 inhibitor used in clinical trials for multiple myeloma and other cancers.
Vorinostat (SAHA): A broader histone deacetylase inhibitor with activity against multiple histone deacetylase isoforms, used in the treatment of cutaneous T-cell lymphoma.
This compound stands out due to its higher selectivity for histone deacetylase 6 and its potent inhibitory activity at picomolar concentrations .
Properties
IUPAC Name |
tert-butyl N-[4-[3-[[7-(hydroxyamino)-7-oxoheptyl]carbamoyl]-1,2-oxazol-5-yl]phenyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O6/c1-22(2,3)31-21(29)24-16-11-9-15(10-12-16)18-14-17(26-32-18)20(28)23-13-7-5-4-6-8-19(27)25-30/h9-12,14,30H,4-8,13H2,1-3H3,(H,23,28)(H,24,29)(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGBHDIHIVGYLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCCCCC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648059 | |
Record name | tert-Butyl [4-(3-{[7-(hydroxyamino)-7-oxoheptyl]carbamoyl}-1,2-oxazol-5-yl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1045792-66-2 | |
Record name | tert-Butyl [4-(3-{[7-(hydroxyamino)-7-oxoheptyl]carbamoyl}-1,2-oxazol-5-yl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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